N-(2-Chloro-phenyl)-guanidine hydrochloride
CAS No.: 24067-11-6
Cat. No.: VC3191642
Molecular Formula: C7H9Cl2N3
Molecular Weight: 206.07 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 24067-11-6 |
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Molecular Formula | C7H9Cl2N3 |
Molecular Weight | 206.07 g/mol |
IUPAC Name | 2-(2-chlorophenyl)guanidine;hydrochloride |
Standard InChI | InChI=1S/C7H8ClN3.ClH/c8-5-3-1-2-4-6(5)11-7(9)10;/h1-4H,(H4,9,10,11);1H |
Standard InChI Key | IMUSEVRDOXRQIE-UHFFFAOYSA-N |
SMILES | C1=CC=C(C(=C1)N=C(N)N)Cl.Cl |
Canonical SMILES | C1=CC=C(C(=C1)N=C(N)N)Cl.Cl |
Introduction
Chemical Structure and Properties
N-(2-Chloro-phenyl)-guanidine hydrochloride consists of a central guanidine group (C=N-NH₂) attached to a 2-chlorophenyl ring, with the nitrogen atom of the guanidine moiety forming a direct bond with the aromatic ring. The compound exists as a hydrochloride salt, which enhances its stability and solubility in polar solvents compared to its free base form.
Molecular Structure
The molecular structure features a planar aromatic ring with a chlorine atom at the ortho position, connected to a guanidine group that adopts a planar configuration due to resonance stabilization. This structural arrangement influences the compound's chemical reactivity and biological interactions, particularly through electronic effects imparted by the electronegative chlorine atom.
Physical Properties
N-(2-Chloro-phenyl)-guanidine hydrochloride typically appears as a crystalline solid with moderate to high solubility in polar protic solvents such as water, methanol, and ethanol. The compound's solubility profile is influenced by the presence of the chlorine substituent, which increases lipophilicity compared to unsubstituted analogs, while the hydrochloride salt formation enhances water solubility through ionic interactions.
Synthesis Methods
Laboratory Synthesis
The synthesis of N-(2-Chloro-phenyl)-guanidine hydrochloride can be accomplished through several routes, with the most common approach involving the reaction of 2-chloroaniline with cyanamide under acidic conditions. This method parallels the synthesis of similar compounds such as the fluorinated analog, where the reaction proceeds through nucleophilic addition followed by salt formation.
A patent-based approach describes the preparation of substituted guanidines by reacting substituted cyanamides with amines in the presence of Lewis acid catalysts. This method can be adapted for the synthesis of N-(2-Chloro-phenyl)-guanidine hydrochloride by using appropriate starting materials .
Synthetic Pathway via Cyanamide Route
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Reaction of 2-chloroaniline with cyanamide under acidic conditions
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Formation of the guanidine intermediate
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Acidification with hydrochloric acid to yield the hydrochloride salt
Alternative Route via Substituted Cyanamide
Another viable synthesis route involves the reaction of a monosubstituted cyanamide with a chlorophenyl amine, which can provide higher yields when dealing with sterically hindered substrates .
Industrial Production
Industrial-scale production of N-(2-Chloro-phenyl)-guanidine hydrochloride would likely employ optimized versions of laboratory synthetic routes, with modifications to enhance yield, purity, and process efficiency. Continuous flow reactors and specialized purification techniques would be implemented to ensure consistent product quality and cost-effectiveness.
Chemical Reactions
Types of Reactions
N-(2-Chloro-phenyl)-guanidine hydrochloride can participate in several types of chemical transformations, including:
Oxidation Reactions
The compound can undergo oxidation to form N-oxide derivatives, similar to reactions observed with its fluorinated counterpart. Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are typically employed for such transformations.
Reduction Reactions
Reduction of the guanidine group can yield the corresponding amine derivative. This transformation typically requires strong reducing agents such as lithium aluminum hydride or sodium borohydride under carefully controlled conditions.
Nucleophilic Substitution
The chlorine atom on the phenyl ring represents a potential site for nucleophilic aromatic substitution reactions. Various nucleophiles such as amines, thiols, or alkoxides can displace the chlorine atom under appropriate conditions, though this reactivity is influenced by the electronic effects of the guanidine substituent.
Reaction Mechanisms
The mechanisms of reactions involving N-(2-Chloro-phenyl)-guanidine hydrochloride are governed by the electronic properties of both the guanidine group and the chlorophenyl moiety. The guanidine group can function as both a hydrogen bond donor and acceptor, facilitating certain types of interactions. Meanwhile, the chlorine substituent influences the electron distribution within the aromatic ring, affecting reactivity patterns.
Oxidation Mechanism
Oxidation typically occurs at the nitrogen atoms of the guanidine group, with the reaction proceeding through nucleophilic attack of the nitrogen on the oxidizing agent, followed by elimination steps to yield the N-oxide product.
Reduction Mechanism
Reduction processes involve the sequential addition of hydride to the carbon-nitrogen double bond of the guanidine group, followed by protonation steps to yield the reduced amine product.
Biological Activity
Antimicrobial Properties
Based on studies of structurally similar compounds, N-(2-Chloro-phenyl)-guanidine hydrochloride may exhibit antimicrobial properties against various pathogens. The compound's potential effectiveness against drug-resistant strains would be of particular interest in current research contexts.
Comparative Antimicrobial Activity
Table 1 presents the estimated antimicrobial activity of N-(2-Chloro-phenyl)-guanidine hydrochloride compared to its fluorinated analog against common pathogens, based on structure-activity relationship principles.
Table 1: Predicted Antimicrobial Activity Comparison
Pathogen | N-(2-Chloro-phenyl)-guanidine HCl (Estimated MIC, μg/mL) | N-(2-Fluoro-phenyl)-guanidine HCl (Known MIC, μg/mL) |
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Pseudomonas aeruginosa | 3-5 | 4 |
Staphylococcus aureus | 6-10 | 8 |
Escherichia coli | 1-3 | 2 |
Anticancer Activity
Guanidine derivatives have demonstrated anticancer properties through various mechanisms, including enzyme inhibition and interference with cellular signaling pathways. The presence of the chlorine substituent may enhance cellular penetration and binding to target proteins compared to other halogenated analogs.
Neurological Applications
Guanidine-containing compounds often exhibit activity at various receptor sites in the central nervous system. The lipophilic nature of the chlorophenyl group could facilitate blood-brain barrier penetration, suggesting potential applications in neurological disorders.
Comparison with Similar Compounds
Structural Analogs
N-(2-Chloro-phenyl)-guanidine hydrochloride belongs to a family of halogenated phenylguanidines, each with distinct physicochemical properties and biological activities. The chlorine substituent imparts specific characteristics that differentiate this compound from its analogs.
Table 2: Comparison of Properties Among Halogenated Phenylguanidine Derivatives
Property | N-(2-Chloro-phenyl)-guanidine HCl | N-(2-Fluoro-phenyl)-guanidine HCl | N-(2-Bromo-phenyl)-guanidine HCl |
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Lipophilicity (LogP) | 2.1-2.4 (estimated) | 1.8-2.1 | 2.3-2.6 (estimated) |
Metabolic Stability | Moderate | High | Low to Moderate |
Binding Affinity to Target Proteins | High | Moderate to High | High |
Electron-Withdrawing Effect | Strong | Very Strong | Moderate |
Structure-Activity Relationships
The chlorine substituent in N-(2-Chloro-phenyl)-guanidine hydrochloride occupies a middle ground between fluorine and bromine in terms of atomic size and electronic effects. This positioning offers a balanced profile that may be advantageous for certain applications:
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The chlorine atom provides stronger electron-withdrawing effects than methyl substituents, influencing the reactivity of the guanidine group
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The increased lipophilicity compared to fluorinated analogs may enhance membrane permeability
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The moderate size of the chlorine atom balances steric considerations with electronic effects
Research Applications
Medicinal Chemistry
N-(2-Chloro-phenyl)-guanidine hydrochloride serves as a valuable building block in medicinal chemistry for the development of compounds with specific biological activities. Its structural features can be leveraged to design molecules targeting particular protein binding sites or enzyme active centers.
Chemical Synthesis
In organic synthesis, this compound can function as a precursor for more complex molecules, particularly those requiring the incorporation of a guanidine functional group with specific electronic properties.
Biochemical Studies
The compound may find applications as a molecular probe in biochemical investigations, where its structural features can be exploited to study protein-ligand interactions or enzyme mechanisms.
Analytical Methods
Identification and Characterization
Various analytical techniques can be employed for the identification and characterization of N-(2-Chloro-phenyl)-guanidine hydrochloride:
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable information about the compound's structure, with characteristic signals for aromatic protons, guanidine protons, and the influence of the chlorine substituent on adjacent positions. Infrared (IR) spectroscopy reveals distinctive absorption bands for the guanidine moiety and the carbon-chlorine bond.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) enable quantitative analysis and purity assessment of N-(2-Chloro-phenyl)-guanidine hydrochloride, with characteristic retention times and mass fragmentation patterns.
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